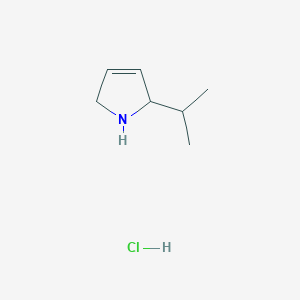
4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride
Descripción general
Descripción
4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride (4-MPHPC-HCl) is an organic compound that is widely used in scientific research due to its interesting properties. It is a white, crystalline powder that is soluble in water and has a melting point of 180-182°C. 4-MPHPC-HCl is a derivative of 4-methylphenoxyacetic acid (MPAA), and is commonly used as a reagent in chemical synthesis. It is also used as a catalyst, inhibitor, and activator in a variety of scientific research applications, including drug discovery and development, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase (COX). Inhibition of these enzymes can lead to the inhibition of the production of certain prostaglandins, which are important mediators of inflammation and pain. In addition, this compound has been shown to inhibit the binding of certain drugs, such as ibuprofen, to their target receptors, thus preventing the drug from exerting its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the production of certain prostaglandins, which are important mediators of inflammation and pain. In addition, this compound has been shown to inhibit the binding of certain drugs, such as ibuprofen, to their target receptors, thus preventing the drug from exerting its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its potential to cause irritation to the skin, eyes, and respiratory tract. Therefore, it is important to use protective equipment when working with this compound.
Direcciones Futuras
The potential of 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride as a reagent in chemical synthesis, as an inhibitor, and as an activator in a variety of scientific research applications is yet to be fully explored. Future research should focus on understanding the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify potential new applications for this compound, such as in the development of new drugs and agrochemicals. Finally, the safety of this compound should be further evaluated, as well as the potential for long-term exposure to this compound.
Aplicaciones Científicas De Investigación
4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in chemical synthesis, as a catalyst, inhibitor, and activator in a variety of scientific research applications. It can be used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic molecules. It is also used in drug discovery and development, biochemistry, and pharmacology. In addition, this compound has been used in the study of enzyme kinetics, as well as in the study of the mechanism of action of various drugs.
Propiedades
IUPAC Name |
4-(4-methylphenoxy)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-10-2-4-11(5-3-10)17-13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSJZCDBGJZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(CCNCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-8,8-dimethyl-4-azatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B1485957.png)
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride](/img/structure/B1485960.png)


![6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B1485964.png)
![2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanamine hydrochloride](/img/structure/B1485965.png)

![3-[(4-Methyl-1-piperazinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1485972.png)
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1485973.png)



![2-Isopropyl-1-[(methylsulfonyl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1485978.png)
![2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1485979.png)